Gas‑Phase Reactivity with NO₃ Radical: 2-Chloro-2-butene vs. 1-Chlorobut-1-ene and 2-Chlorobut-1-ene
Among C₄ chlorobutenes, 2‑chloro‑2‑butene exhibits the highest room‑temperature rate coefficient for reaction with the nitrate radical. The measured value of 11.0 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ is approximately 9‑fold greater than that of 1‑chlorobut‑1‑ene (1.2 × 10⁻¹⁴) and 1.6‑fold greater than that of 2‑chlorobut‑1‑ene (7.0 × 10⁻¹⁴), all determined under identical discharge‑flow conditions with optical‑absorption detection of NO₃ at 298 K [1]. This ranking reflects the enhanced electron density of the tetrasubstituted double bond in 2‑chloro‑2‑butene, making it the most atmospherically reactive isomer in the series.
| Evidence Dimension | Second‑order rate coefficient for NO₃ radical reaction (k, cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | k = 11.0 × 10⁻¹⁴ |
| Comparator Or Baseline | 1-Chlorobut-1-ene: k = 1.2 × 10⁻¹⁴; 2-Chlorobut-1-ene: k = 7.0 × 10⁻¹⁴ |
| Quantified Difference | 9.2‑fold faster than 1-chlorobut-1-ene; 1.6‑fold faster than 2-chlorobut-1-ene |
| Conditions | Discharge-flow technique; T = 298 K; optical‑absorption detection of NO₃; synthetic air (1 atm) |
Why This Matters
For atmospheric fate modeling or gas‑phase mechanistic studies, selecting the correct chlorobutene isomer is critical; 2‑chloro‑2‑butene will be consumed substantially faster than its isomers, affecting half‑life estimates and secondary pollutant formation predictions.
- [1] Aird, R. W. S.; Canosa‑Mas, C. E.; Cook, D. J.; Marston, G.; Monks, P. S.; Wayne, R. P.; Ljungström, E. Kinetics of the reactions of the nitrate radical with a series of halogenobutenes. J. Chem. Soc., Faraday Trans. 1992, 88 (8), 1093‑1099. View Source
